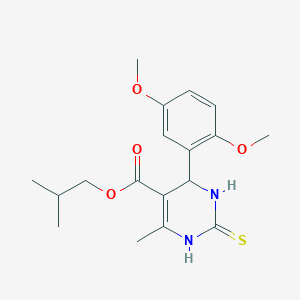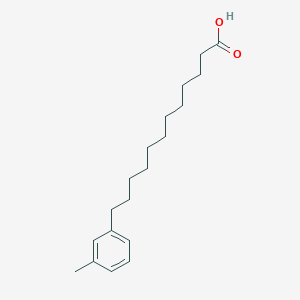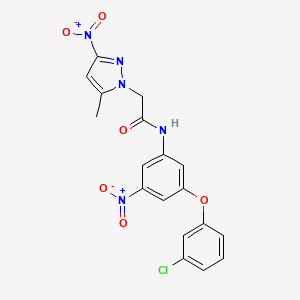![molecular formula C18H13BrN2O2 B11701304 Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide](/img/structure/B11701304.png)
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide is a chemical compound with the molecular formula C18H13BrN2O2 and a molecular weight of 369.221 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety, a brominated phenyl group, and a furan ring linked through a hydrazide bond. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
The synthesis of benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide typically involves the condensation of 5-(4-bromo-phenyl)-furan-2-carbaldehyde with benzoic acid hydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Análisis De Reacciones Químicas
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas with a catalyst, and various nucleophiles such as amines or thiols .
Aplicaciones Científicas De Investigación
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions . The brominated phenyl group may also contribute to its biological activity by facilitating interactions with hydrophobic pockets in target proteins .
Comparación Con Compuestos Similares
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide can be compared with other similar compounds, such as:
2-Hydroxy-benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide: This compound has an additional hydroxyl group, which may enhance its solubility and reactivity.
Benzoic acid [5-(2,4-dichloro-phenyl)-furan-2-ylmethylene]-hydrazide: The presence of dichloro groups instead of a single bromine atom can alter its chemical and biological properties.
Benzoic acid [5-(2-nitro-phenyl)-furan-2-ylmethylene]-hydrazide: The nitro group introduces different electronic effects, potentially affecting its reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H13BrN2O2 |
|---|---|
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H13BrN2O2/c19-15-8-6-13(7-9-15)17-11-10-16(23-17)12-20-21-18(22)14-4-2-1-3-5-14/h1-12H,(H,21,22)/b20-12+ |
Clave InChI |
HNNPFDXOMRZAJL-UDWIEESQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(3-methylphenoxy)acetyl]tryptophanate](/img/structure/B11701224.png)
![2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11701230.png)

![3-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B11701241.png)
![2-{(2E)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11701243.png)
![Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701249.png)

![Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]-](/img/structure/B11701281.png)


![3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11701300.png)
![N-{4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide](/img/structure/B11701312.png)
![(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701324.png)

